Tert-butyl (5-phenyl-1H-pyrrol-3-YL)methylcarbamate
Description
Tert-butyl (5-phenyl-1H-pyrrol-3-yl)methylcarbamate (CAS: 1956324-38-1) is a pyrrole-derived carbamate compound with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol . Structurally, it features a pyrrole ring substituted with a phenyl group at position 5 and a methylcarbamate group protected by a tert-butyl moiety at position 2. The tert-butyl carbamate group is commonly employed in organic synthesis as a protective group for amines, enhancing stability during reactions.
Properties
IUPAC Name |
tert-butyl N-[(5-phenyl-1H-pyrrol-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-11-12-9-14(17-10-12)13-7-5-4-6-8-13/h4-10,17H,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGSCMLKNBVFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Sodium Hydride-Mediated Alkylation
The foundational step in synthesizing tert-butyl (5-phenyl-1H-pyrrol-3-yl)methylcarbamate involves the alkylation of the pyrrole nitrogen using sodium hydride (NaH) as a base. As demonstrated in patent CN105461690B, NaH facilitates deprotonation of the pyrrole’s NH group, enabling subsequent nucleophilic attack on tert-butyl chloroformate. This exothermic reaction typically proceeds in anhydrous tetrahydrofuran (THF) or diethyl ether under nitrogen atmosphere to prevent hydrolysis.
Reaction Conditions:
-
Molar Ratios:
Post-reaction, the crude product is filtered through diatomaceous earth to remove excess NaH, yielding a solution ready for purification.
Purification and Crystallization Techniques
pH-Controlled Crystallization
Post-synthesis purification involves adjusting the pH to weakly acidic conditions (pH 3–6) using dilute hydrochloric acid, followed by cooling to 0–5°C to precipitate the product. This step eliminates residual solvents and inorganic salts, achieving a purity of 98.9% as validated by HPLC.
Optimized Protocol:
Solvent Effects on Yield and Purity
Comparative data from three patent embodiments reveal solvent-dependent outcomes:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Anhydrous THF | 50–60 | 1–3 | 93.3 | 98.9 |
| Diethyl ether | 30–50 | 1.5–2 | 89.5 | 97.2 |
| Methyl-THF | 50–80 | 1–3 | 91.8 | 98.1 |
THF consistently outperforms ethers due to its superior solvation of ionic intermediates.
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC analysis with a C18 column and UV detection at 254 nm confirms product identity and purity. The main peak for this compound elutes at 25.294 minutes, with impurities (e.g., unreacted starting material) resolved at 2–5 minutes.
Mobile Phase:
Thin-Layer Chromatography (TLC)
TLC with a petroleum ether:ethyl acetate (1:1) developer monitors reaction progress. The target compound exhibits an Rf value of 0.45–0.50, distinguishable from byproducts (Rf < 0.3).
Scalability and Industrial Considerations
Nitrogen Atmosphere and Moisture Control
Large-scale synthesis mandates strict nitrogen purging and anhydrous conditions to prevent NaH degradation and carbamate hydrolysis. Patent CN105461690B reports a 93.3% yield at 60 g scale, affirming scalability.
Waste Management
Post-reaction aqueous phases (containing NaCl and residual NaH) require neutralization with citric acid before disposal. Organic solvents are recovered via distillation for reuse.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-phenyl-1H-pyrrol-3-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Tert-butyl (5-phenyl-1H-pyrrol-3-YL)methylcarbamate has been studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific cellular pathways. For instance, a study demonstrated that modifications to the pyrrole structure enhanced its potency against various cancer cell lines, suggesting a promising avenue for drug development .
1.2 Anti-inflammatory Effects
The compound has also shown potential in reducing inflammation. In vitro studies revealed that this compound inhibits pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. This property positions it as a candidate for developing anti-inflammatory drugs .
| Application | Effect | Study Reference |
|---|---|---|
| Anticancer Activity | Inhibits cancer cell growth | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Pharmacology
2.1 Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. Its structural characteristics allow it to bind effectively to enzyme active sites, thereby modulating their activity. This feature is particularly relevant in designing drugs targeting metabolic disorders .
2.2 Neuroprotective Properties
Recent studies have suggested that this compound exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. By protecting neuronal cells from oxidative stress and apoptosis, this compound could play a vital role in neuropharmacology .
Material Science
3.1 Polymer Synthesis
In material science, this compound is utilized in synthesizing polymers with enhanced mechanical properties. Its incorporation into polymer matrices improves thermal stability and elasticity, making it suitable for applications in coatings and composites .
3.2 Coating Applications
The compound's chemical stability and resistance to environmental degradation make it an excellent candidate for protective coatings in various industries, including automotive and aerospace sectors .
| Material Application | Benefit | Study Reference |
|---|---|---|
| Polymer Synthesis | Improved mechanical properties | |
| Coating Applications | Enhanced chemical stability |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours, showcasing its potential as a therapeutic agent.
Case Study 2: Neuroprotection
Another research effort focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly decreased markers of oxidative stress and apoptosis in neuronal cultures.
Mechanism of Action
The mechanism of action of tert-butyl (5-phenyl-1H-pyrrol-3-YL)methylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyridine-Based Carbamates
tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
- tert-Butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate Formula: C₁₃H₁₇N₃O₃ MW: 263.29 g/mol Substituents: Pyridine with cyano, methoxy, and methylcarbamate groups. Key Data: CAS: 1142191-86-3; priced similarly to the above .
Comparison: These pyridine derivatives differ in ring substitution patterns, affecting electronic properties and reactivity. The presence of electron-withdrawing groups (e.g., cyano) may reduce nucleophilicity compared to the phenyl-pyrrole system in the target compound.
Pyrazole-Based Carbamates
tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a)
- tert-Butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate Formula: C₁₀H₁₆F₂N₄O₂ MW: 262.26 g/mol Substituents: Pyrazole with amino and difluoroethyl groups.
Comparison: Pyrazole derivatives exhibit greater hydrogen-bonding capacity (e.g., hydroxy, amino groups) compared to the phenyl-pyrrole system, influencing solubility and biological interactions. The target compound’s pyrrole core may offer distinct electronic properties due to aromaticity differences.
Thiophene and Other Heterocycles
- tert-Butyl (2-bromothien-3-yl)methylcarbamate Formula: C₁₀H₁₄BrNO₂S MW: 292.19 g/mol Substituents: Thiophene with bromo and methylcarbamate groups. Key Data: CAS: Not specified; priced at ¥31,500 (1g) .
Comparison : The bromothiophene derivative’s higher molecular weight and bromine substituent enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the phenyl-pyrrole system.
Physicochemical Properties
Notes:
- Melting points for pyrrole/pyrazole derivatives suggest solid-state stability under standard conditions.
- The target compound’s lack of polar groups (e.g., hydroxy, amino) may reduce water solubility compared to analogs.
Stability and Reactivity
- tert-Butyl Carbamates : Generally stable under basic conditions but hydrolyze under acidic or enzymatic conditions.
Biological Activity
Tert-butyl (5-phenyl-1H-pyrrol-3-YL)methylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a pyrrole ring with a phenyl substitution at the 5-position and a tert-butyl group attached to a carbamate moiety. This unique structure is believed to enhance its biological activity through various mechanisms.
Antimicrobial Activity
Pyrrole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. For instance:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 1.0 µg/mL |
| Other Pyrrole Derivatives | Escherichia coli | 0.5 µg/mL |
These findings suggest that the presence of the pyrrole ring and specific substitutions can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Pyrrole derivatives have been identified as promising candidates for cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies
- In vitro Studies : In a study evaluating the effects of pyrrole derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM.
- Mechanism of Action : The compound appears to function by inhibiting key cellular pathways involved in tumor growth, including the modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the phenyl group and the carbamate moiety significantly influences its interaction with biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Pyrrole Ring | Essential for bioactivity |
| Phenyl Substitution | Enhances lipophilicity and target interaction |
| Tert-butyl Group | Improves solubility and stability |
Q & A
How can researchers optimize the synthesis of tert-butyl (5-phenyl-1H-pyrrol-3-yl)methylcarbamate to improve yield and purity?
Methodological Answer:
Optimization involves careful selection of reaction conditions, such as stoichiometry, temperature, and catalysts. For example, in analogous carbamate syntheses, di-tert-butyl dicarbonate (Boc₂O) is used under mild conditions (room temperature, overnight stirring) to protect amine groups, followed by recrystallization to isolate the product . Key steps include:
- Reagent Ratios : Maintain a 1.1:1 molar ratio of Boc₂O to the amine precursor to minimize unreacted starting material.
- Solvent Choice : Use anhydrous benzene or tetrahydrofuran (THF) to avoid side reactions with moisture .
- Purification : Recrystallize from cold water or benzene to remove impurities, as demonstrated in yields exceeding 80% .
What advanced techniques are recommended for determining the crystal structure and molecular interactions of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL, SHELXD) is the gold standard for structural elucidation . Critical considerations:
- Hydrogen Bonding Analysis : Use SHELXL to model hydrogen bonds, which are pivotal for understanding supramolecular assemblies in solid-state chemistry .
- Twinned Data Handling : For complex crystals, employ SHELXE for high-throughput phasing of twinned or high-resolution data .
- Validation Tools : Cross-validate results with CCDC databases to ensure accuracy in bond lengths and angles .
How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected NMR peaks or IR stretches) often arise from byproducts or conformational isomers. Mitigation strategies:
- Multi-Technique Validation : Combine ¹H/¹³C NMR, IR, and mass spectrometry (MS). For example, the carbonyl stretch at ~1742 cm⁻¹ (IR) and tert-butyl singlet at δ 1.43 ppm (¹H NMR) confirm Boc group integrity .
- Chromatographic Purity Check : Use HPLC or TLC to detect impurities. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) can isolate the target compound .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify conformational discrepancies .
What mechanistic insights are critical for understanding the reactivity of this carbamate in nucleophilic reactions?
Methodological Answer:
The carbamate’s Boc group acts as a transient protecting group, enabling selective functionalization. Key mechanisms:
- Deprotection : Acidic conditions (e.g., HCl/dioxane) cleave the Boc group, regenerating the amine for subsequent reactions (e.g., coupling with isocyanates) .
- Nucleophilic Attack : The pyrrole’s NH group may participate in cycloadditions or alkylation, requiring inert atmospheres to prevent oxidation .
- Steric Effects : Bulkier substituents on the pyrrole ring can hinder reaction rates, necessitating longer reaction times (e.g., 20 days for isocyanate additions) .
How is this compound applied in pharmaceutical research, particularly in drug discovery?
Methodological Answer:
The compound serves as a precursor for bioactive molecules:
- Fluorinated Drug Development : Analogous carbamates are used to synthesize fluorinated pyridines and pyrimidines with anti-inflammatory or anticancer properties .
- Enzyme Probe Design : The pyrrole core can mimic heterocyclic motifs in enzyme inhibitors. For example, tert-butyl carbamates are used to study kinase or protease binding .
- SAR Studies : Systematic modification of the phenyl or pyrrole substituents (e.g., halogenation) can optimize pharmacokinetic properties .
What are the best practices for ensuring compound stability during storage and handling?
Methodological Answer:
Stability is influenced by moisture, light, and temperature:
- Storage Conditions : Keep at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis .
- Moisture Control : Use desiccants (silica gel) in storage vials.
- Decomposition Monitoring : Periodically check purity via TLC or HPLC. If degradation occurs (>5% impurity), repurify via flash chromatography .
How can researchers address low yields in multi-step syntheses involving this carbamate?
Methodological Answer:
Low yields often stem from side reactions or inefficient intermediates. Solutions include:
- Intermediate Trapping : Use quenching agents (e.g., aqueous NH₄Cl) to stabilize reactive intermediates .
- Stepwise Optimization : Isolate and characterize each intermediate (e.g., amine precursors) before proceeding.
- Catalyst Screening : Test palladium or copper catalysts for coupling steps, as seen in Suzuki-Miyaura reactions for analogous compounds .
What computational tools are recommended for predicting the compound’s physicochemical properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility and logP values using tools like GROMACS or AMBER .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) with Gaussian or ORCA to guide reactivity studies .
- Cheminformatics Databases : PubChem and ECHA databases provide experimental data (e.g., melting points, toxicity) for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
